
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
Overview
Description
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine and chlorine atom on one phenyl ring and a methoxy group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, solvent recovery and recycling techniques are employed to minimize waste and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanol.
Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Comparison:
- (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is unique due to the presence of a methoxy group, which can influence its reactivity and biological activity compared to its analogs with different substituents.
- The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone , also known as a halogenated aryl ketone, is a compound with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes bromine and chlorine substituents on one phenyl ring and a methoxy group on another. Its primary utility lies in its role as an intermediate in the synthesis of various pharmaceuticals, particularly sodium-glucose co-transporter 2 (SGLT2) inhibitors used for treating type 2 diabetes. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and related research findings.
Structural Characteristics
- Molecular Formula : C14H10BrClO2
- Molecular Weight : 339.62 g/mol
- Functional Groups : Aryl ketone, halogenated aromatic compound
Synthesis
The synthesis of this compound typically involves:
- Friedel-Crafts Acylation : The reaction between 5-bromo-2-chlorobenzoyl chloride and 4-methoxybenzene using aluminum chloride as a catalyst in dichloromethane.
- Oxidation and Reduction : Capable of undergoing oxidation to form carboxylic acids or reduction to yield alcohol derivatives.
The biological activity of this compound is primarily linked to its ability to act as an electrophile. It interacts with nucleophilic sites on various biological targets, potentially modulating enzyme activities or receptor interactions. This mechanism is crucial for understanding its therapeutic potential.
Case Studies
- SGLT2 Inhibitors : Research has shown that derivatives of this compound can be synthesized to create effective SGLT2 inhibitors, which promote glucose excretion and manage blood sugar levels in diabetic patients.
- Cytotoxicity Studies : Various studies have evaluated the cytotoxic effects of similar compounds against human cancer cell lines. For instance, compounds with comparable structures have demonstrated significant inhibition of tumor cell growth, particularly in breast cancer cell lines such as MCF-7 .
- Molecular Docking Studies : Investigations into the binding affinities of this compound with specific protein targets have revealed potential interactions that could lead to therapeutic applications .
Medicinal Chemistry
The compound is utilized as a building block for synthesizing more complex organic molecules, particularly those aimed at developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity or target specificity.
Industrial Applications
In addition to its pharmaceutical implications, this compound is employed in producing specialty chemicals and materials due to its unique chemical properties.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQZZXEZYUFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624872 | |
Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333361-49-2 | |
Record name | (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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